molecular formula C23H21N3O3S3 B2740721 4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}butanamide CAS No. 682764-26-7

4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}butanamide

Cat. No.: B2740721
CAS No.: 682764-26-7
M. Wt: 483.62
InChI Key: NJLYGQLJQSXFKW-CPNJWEJPSA-N
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Description

4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}butanamide is a complex organic compound that features a combination of furan, thiazolidine, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine and thiazole rings, followed by their coupling with the furan moiety. Typical reaction conditions might include:

    Formation of Thiazolidine Ring: This could involve the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Formation of Thiazole Ring: This might be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling Reactions: The final coupling of the furan moiety with the thiazolidine and thiazole rings could be facilitated by using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings (furan and thiazole) might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with thiazolidine and thiazole rings are often studied for their potential antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in the treatment of infections or cancer.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, compounds with thiazolidine and thiazole rings might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic activity.

    Thiazoles: Often studied for their antimicrobial properties.

    Furan Derivatives: Known for their diverse biological activities.

Uniqueness

The uniqueness of 4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}butanamide lies in its combination of multiple bioactive moieties, which might confer a unique spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S3/c1-15-6-8-16(9-7-15)12-18-14-24-22(31-18)25-20(27)5-2-10-26-21(28)19(32-23(26)30)13-17-4-3-11-29-17/h3-4,6-9,11,13-14H,2,5,10,12H2,1H3,(H,24,25,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLYGQLJQSXFKW-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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